Racephenicol
Overview
Description
WIN 5063-3 is the enatiomeric analogue of the antimicrobial agent Thiamphenicol.
Mechanism of Action
Target of Action
Racephenicol, also known as Racepinephrine, is a non-selective α- and β-adrenergic receptor agonist . These receptors are all G-protein-coupled receptors .
Mode of Action
The main therapeutic effect of this compound arises from its agonist action on β2-adrenergic receptors . This interaction activates adenylyl cyclase and increases intracellular cyclic AMP production .
Biochemical Pathways
This compound’s interaction with β2-adrenergic receptors leads to bronchial smooth muscle relaxation . This is particularly beneficial in the treatment of respiratory distress in conditions such as asthma .
Pharmacokinetics
It is known that when given subcutaneously or intramuscularly, this compound has a rapid onset and short duration of action .
Result of Action
The primary result of this compound’s action is the relief of mild symptoms of intermittent asthma, including wheezing, tightness of chest, and shortness of breath . In a clinical trial of pediatric patients with bronchiolitis, administration of aerosolized racemic this compound via inhalation resulted in improved clinical symptoms .
Action Environment
These can include soil-related factors, animal husbandry and waste management practices, potable and wastewater conditions, and food safety practices .
Properties
IUPAC Name |
2,2-dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO5S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-16)15-12(18)11(13)14/h2-5,9-11,16-17H,6H2,1H3,(H,15,18)/t9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVAEFIXJLOWRX-UWVGGRQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@@H]([C@H](CO)NC(=O)C(Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401033713, DTXSID501333049 | |
Record name | Racephenicol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401033713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiamphenicol epimer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19934-71-5, 847-25-6 | |
Record name | WIN 5063-3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019934715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Racephenicol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401033713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiamphenicol epimer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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